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molecular formula C20H23NO B052841 Diphenyl(quinuclidin-4-yl)methanol CAS No. 461648-39-5

Diphenyl(quinuclidin-4-yl)methanol

Cat. No. B052841
M. Wt: 293.4 g/mol
InChI Key: VUUAKOZGGDHCRP-UHFFFAOYSA-N
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Patent
US09273001B2

Procedure details

Ethyl isonipecotate (600 g) and DBU (600 ml) were dissolved in toluene (3000 ml) and heated to 100° C. 2-Chloroethanol (330 ml) was added over 2 hours and the mixture stirred at 109° C. for a further 4.5 hours. The temperature was adjusted to 55-65° C. and thionyl chloride (378 ml) added. After stirring for 1 hour the mixture was cooled to 30° C. and water (1800 ml) and 40% w/w aqueous potassium carbonate (3350 g) were added. The layers were separated and the aqueous layer extracted with toluene (3000 ml). The combined organic layers were washed with water (600 ml) and dried by addition of toluene (2000 ml) and concentration to 6000 ml by vacuum distillation. A solution assay showed 94% conversion from ethyl isonipecotate. 0.5M Potassium hexamethyldisilazide in toluene (8400 ml) was added at 45-50° C. and the mixture stirred for 2 hours. Further 0.5M potassium hexamethyldisilazide in toluene (1260 ml) was added and the mixture stirred for 30 minutes. Ethanol (390 ml) was added and the mixture concentrated to 8400 ml by vacuum distillation. Acetic acid (850 ml) was added and the mixture stirred at 45° C. for 15 hours. A 26% w/w aqueous potassium carbonate solution (8110 g) was added and the layers separated. The aqueous layer was extracted with toluene (4800 ml). The combined organic layers were split in two halves and filtered using filter aid (38 g of Celite or Harborlite), recombined and concentrated to 6000 ml by vacuum distillation. The solution was cooled to 0-5° C. and 2M phenyl lithium in dibutyl ether (3840 ml) added. After one hour, water (3000 ml) and n-butanol (3960 ml) were added and the mixture heated to 83° C. The aqueous layer was removed and the organic layer washed with water (3000 ml). The organic phase was concentrated to 12000 ml by distillation with addition of toluene, then cooled to 20° C. and stirred overnight. The product was filtered, washed with toluene (2×1200 ml) and dried under vacuum at 70° C. to give a white solid (561 g, 50%). EI-MS m/z 294 (M+H+) Rt (3.7 min).
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step Two
Quantity
378 mL
Type
reactant
Reaction Step Three
Quantity
3350 g
Type
reactant
Reaction Step Four
Name
Quantity
1800 mL
Type
solvent
Reaction Step Four
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:11][CH2:10][CH:4]([C:5]([O:7]CC)=O)[CH2:3][CH2:2]1.[CH2:12]1[CH2:22][CH2:21]N2[C:15](=NCCC2)[CH2:14][CH2:13]1.Cl[CH2:24][CH2:25]O.S(Cl)(Cl)=O.C(=O)([O-])[O-].[K+].[K+].[C:37]1(C)[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>O>[N:1]12[CH2:2][CH2:3][C:4]([C:5]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:21][CH:22]=3)([C:37]3[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=3)[OH:7])([CH2:10][CH2:11]1)[CH2:25][CH2:24]2 |f:4.5.6|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
N1CCC(C(=O)OCC)CC1
Name
Quantity
600 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
3000 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
330 mL
Type
reactant
Smiles
ClCCO
Step Three
Name
Quantity
378 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
3350 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 109° C. for a further 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to 55-65° C.
STIRRING
Type
STIRRING
Details
After stirring for 1 hour the mixture
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 30° C.
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with toluene (3000 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (600 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by addition of toluene (2000 ml) and concentration to 6000 ml by vacuum distillation
ADDITION
Type
ADDITION
Details
0.5M Potassium hexamethyldisilazide in toluene (8400 ml) was added at 45-50° C.
STIRRING
Type
STIRRING
Details
the mixture stirred for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Further 0.5M potassium hexamethyldisilazide in toluene (1260 ml) was added
STIRRING
Type
STIRRING
Details
the mixture stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Ethanol (390 ml) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated to 8400 ml by vacuum distillation
ADDITION
Type
ADDITION
Details
Acetic acid (850 ml) was added
STIRRING
Type
STIRRING
Details
the mixture stirred at 45° C. for 15 hours
Duration
15 h
ADDITION
Type
ADDITION
Details
A 26% w/w aqueous potassium carbonate solution (8110 g) was added
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with toluene (4800 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were split in two halves
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
using filter aid (38 g of Celite or Harborlite)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 6000 ml by vacuum distillation
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0-5° C.
ADDITION
Type
ADDITION
Details
2M phenyl lithium in dibutyl ether (3840 ml) added
WAIT
Type
WAIT
Details
After one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
water (3000 ml) and n-butanol (3960 ml) were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 83° C
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
the organic layer washed with water (3000 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated to 12000 ml by distillation with addition of toluene
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with toluene (2×1200 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 70° C.

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
N12CCC(CC1)(CC2)C(O)(C2=CC=CC=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 561 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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